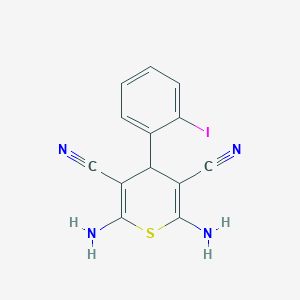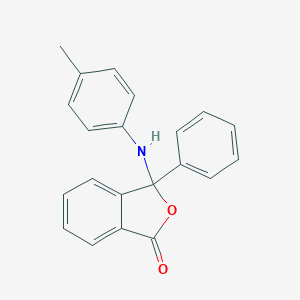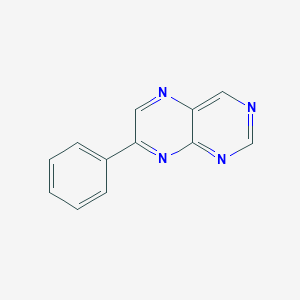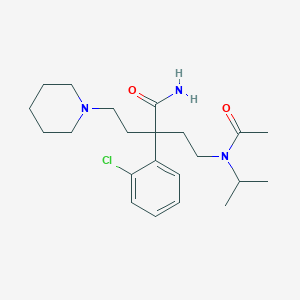
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiopyran derivative that is synthesized using a specific method, and it has been found to exhibit interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile involves the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. It works by targeting specific proteins and enzymes that are involved in these pathways, leading to the suppression of cancer cell growth and proliferation. Additionally, it has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged or abnormal cells.
Biochemical and Physiological Effects:
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes that are involved in the metabolism of cancer cells, leading to the suppression of their growth and proliferation. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile in lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for further research and development in the field of cancer therapeutics. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile. One of the most promising directions is the development of novel drug formulations that can enhance its efficacy and reduce its toxicity. Additionally, further research is needed to explore its potential applications in other fields, such as inflammation and neurodegenerative diseases. Finally, the development of new synthesis methods and optimization of existing ones can help to improve the scalability and reproducibility of this compound, making it more accessible for research and development purposes.
Conclusion:
In conclusion, 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent antitumor activity, anti-inflammatory, and antioxidant properties make it a promising candidate for further research and development. However, more research is needed to explore its potential applications and to optimize its synthesis methods.
合成法
The synthesis of 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile involves the reaction of 2-iodobenzenamine with 2,4-dicyano-3,5-diaminopyridine in the presence of a catalyst. This reaction leads to the formation of the desired compound in good yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.
科学的研究の応用
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile has been found to have various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
分子式 |
C13H9IN4S |
|---|---|
分子量 |
380.21 g/mol |
IUPAC名 |
2,6-diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H9IN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19-13(18)9(11)6-16/h1-4,11H,17-18H2 |
InChIキー |
GHKYURMIPQGZFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)I |
正規SMILES |
C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)



![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)
![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)


![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)


